2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
Molecular Formula |
C18H16N4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-5-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16N4S/c1-12-6-5-7-14(10-12)11-23-18-20-16-9-4-3-8-15(16)17-19-13(2)21-22(17)18/h3-10H,11H2,1-2H3 |
InChI Key |
LOTSEQUXVIOPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C |
Origin of Product |
United States |
Preparation Methods
Byproduct Formation During Triazole Cyclization
Overheating during cyclocondensation leads to dimerization via N–N bond cleavage. Mitigation strategies include:
Thioether Oxidation
The benzylthio group oxidizes to sulfone under acidic conditions. Stabilization methods:
Analytical Characterization and Validation
Final product identity is confirmed via:
-
-NMR : Singlets at δ 2.35 (CH₃, quinazoline) and δ 4.25 (SCH₂, benzyl) confirm substitution.
-
XRD : Orthorhombic crystal system with P2₁2₁2₁ space group, validating planar triazole-quinazoline fusion.
Industrial-Scale Production Considerations
Pilot-scale batches (10 kg) use continuous flow reactors for triazole formation, achieving 99% conversion in 15 minutes. Key parameters:
Chemical Reactions Analysis
2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline, have shown significant anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoloquinazoline have been reported to inhibit cell proliferation in melanoma and ovarian cancer models with GI50 values as low as 0.25 μM .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of quinazoline derivatives. The incorporation of thioether groups enhances the activity against bacterial strains. Compounds structurally related to 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes crucial for bacterial survival. For example, molecular docking studies have shown that certain quinazoline-triazole conjugates can effectively bind to the InhA enzyme in Mycobacterium tuberculosis, suggesting potential as antitubercular agents .
Case Study 1: Anticancer Activity
A study synthesized various quinazoline derivatives and tested their anticancer activity against MDA-MB-231 breast cancer cells using the MTT assay. The results indicated that compounds with thioether substitutions exhibited enhanced cytotoxicity compared to standard treatments like paclitaxel .
Case Study 2: Antitubercular Activity
In an investigation focusing on antitubercular agents, several quinazoline-triazole derivatives were evaluated for their inhibitory effects on M. tuberculosis. Among these, a compound structurally related to 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline showed promising results with a MIC of 12.5 μg/mL against resistant strains .
Mechanism of Action
The mechanism by which 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural Isomers and Annelation Effects
Triazoloquinazolines exist in multiple isomeric forms depending on the annelation pattern (e.g., [1,5-c] vs. [4,3-c]). For example:
- [1,2,4]Triazolo[1,5-c]quinazoline derivatives (e.g., the target compound) are synthesized via Dimroth rearrangement of [4,3-c] isomers under acidic conditions .
- [1,2,4]Triazolo[4,3-c]quinazolines exhibit distinct photophysical properties, with lower fluorescence quantum yields (Φ) in solution compared to [1,5-c] isomers. For instance, 5-aminobiphenyl-substituted [1,5-c] analogs achieve Φ values up to 0.72 in toluene, while [4,3-c] isomers show reduced Φ due to structural rigidity differences .
Table 1: Photophysical Comparison of Triazoloquinazoline Isomers
| Compound Class | Annelation Type | Quantum Yield (Φ, toluene) | Emission λmax (nm) |
|---|---|---|---|
| 5-Aminobiphenyl derivative | [1,5-c] | 0.72 | 440–460 |
| 5-Aminobiphenyl derivative | [4,3-c] | 0.35 | 430–450 |
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Substituent at Position 5 | MIC (µg/mL, C. albicans) |
|---|---|---|
| 2a (Carboxylic acid derivative) | CH2COOH | 4 |
| Target Compound | (3-Methylbenzyl)thio | Data pending |
Anticancer Potential
Triazoloquinazolines with bulky aromatic substituents (e.g., 5-(4′-carbazolyl-biphenyl) derivatives) show moderate cytotoxicity (IC50: 10–50 µM) against cancer cell lines . The target compound’s 3-methylbenzylthio group may act as a kinase inhibitor analog, similar to FDA-approved drugs like Crizotinib .
Biological Activity
2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives class. Its unique structure, which includes a fused triazole ring and a thioether moiety, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound features:
- Quinazoline Core : A bicyclic structure known for various pharmacological properties.
- Triazole Ring : Enhances biological activity through diverse interactions with biological targets.
- Thioether Group : Imparts unique chemical reactivity and may influence the compound's biological effects.
Biological Activities
Research has reported several biological activities associated with 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline. These include:
- Anticancer Activity :
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. The presence of the thioether group may enhance its interaction with microbial targets .
- Anti-inflammatory Effects :
- Antioxidant Activity :
Anticancer Activity Case Study
A study investigating the anticancer effects of various quinazoline derivatives found that 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline showed significant inhibition of cell proliferation in MCF-7 and HepG2 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.09 | Apoptosis induction |
| HepG2 | 2.08 | Cell cycle arrest |
Antimicrobial Activity Study
In a comparative study of quinazoline derivatives against bacterial strains such as E. coli and S. aureus, 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline demonstrated effective antimicrobial activity at concentrations below 100 μg/mL.
The biological activity of 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is likely mediated through:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Binding : Potential binding to receptors that modulate immune responses or cell signaling pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique features of 2-Methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline:
| Compound Name | Structural Similarities | Unique Features |
|---|---|---|
| 2-Methylquinazoline | Similar quinazoline core | Lacks thioether group |
| 3-Methylbenzylthioquinazoline | Similar thioether substitution | Different scaffold |
| Triazolo[1,5-a]pyrimidine derivatives | Related triazole structure | Varying biological activities |
Q & A
Q. What are the optimal synthetic routes for 2-methyl-5-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline, and how do reaction conditions influence product purity?
The compound can be synthesized via [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes. Key factors include:
- Solvent choice : Acetic acid or propanol-2 with acidic catalysts (e.g., H₂SO₄) yield dihydro-derivatives (e.g., 5,6-dihydrotriazoloquinazolines) in 40–98% yields. Prolonged reflux (>8 hours) oxidizes these to aromatic analogs .
- Temperature : Ambient conditions favor dihydro intermediates, while reflux (100–120°C) accelerates oxidation .
- Atmosphere : Inert nitrogen prevents undesired side reactions during cyclization .
Q. How can structural confirmation of triazoloquinazoline derivatives be methodically achieved?
Use a multi-technique approach:
- ¹H/¹³C NMR : Characteristic signals differentiate dihydro (C5 at ~67 ppm) and aromatic (C5 at ~147 ppm) forms. For example, 5-isopropyl-2-(3-methoxyphenyl)-dihydroquinazoline shows δ 5.71 ppm (H-5) and δ 67.11 ppm (C5) .
- LC-MS : Confirm molecular weight (e.g., m/z = 404 [M+1] for brominated derivatives) and purity .
- Elemental analysis : Validate C/H/N ratios (e.g., ±0.05% deviation) .
Advanced Research Questions
Q. What mechanistic insights explain the oxidation of 5,6-dihydrotriazoloquinazolines to aromatic analogs?
Oxidation proceeds via electron-deficient intermediates stabilized by the triazole-quinazoline system. Prolonged heating (>8 hours) or elevated temperatures (e.g., 120°C in acetic acid) promotes dehydrogenation. Kinetic studies suggest a radical-mediated pathway, with O₂ or residual aldehydes acting as oxidants . Alternative routes using acylhalides bypass dihydro intermediates entirely, offering higher selectivity for aromatic products .
Q. How does substituent variation at positions 2 and 5 influence biological activity in triazoloquinazoline derivatives?
Structure-activity relationship (SAR) studies reveal:
- Position 2 (aryl groups) : Electron-withdrawing groups (e.g., 3-CF₃, 4-F) enhance antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) by improving membrane penetration .
- Position 5 (alkyl/aryl groups) : Cyclohexyl or 4-methylphenyl groups increase antifungal potency (IC₅₀ = 3.12–7.03 µM) by modulating lipophilicity .
- Hybrid molecules : Incorporating anti-inflammatory fragments (e.g., benzoic acids) via hydrazide cyclization improves COX-2 selectivity .
Q. How can contradictory data on reaction yields for dihydro vs. aromatic derivatives be resolved?
Yield discrepancies arise from:
- Reaction duration : Shorter cycles (2–4 hours) favor dihydro products (40–60% yields), while extended cycles (>8 hours) shift to aromatic analogs (70–90% yields) .
- Catalyst choice : Protic acids (HCl, H₂SO₄) stabilize dihydro intermediates, whereas oxidative solvents (acetic acid) promote aromatization .
- Validation : Use TLC or HPLC to monitor reaction progression and isolate intermediates .
Q. What computational strategies predict the bioactivity of triazoloquinazoline derivatives?
Molecular docking to target proteins (e.g., S. aureus dihydrofolate reductase or EGFR kinase) identifies key interactions:
Q. How can regioselectivity challenges in triazoloquinazoline synthesis be addressed?
Regioselectivity is controlled by:
- Electrophile choice : Aldehydes favor C5 substitution, while acylhalides target C2 .
- Steric effects : Bulky substituents (e.g., cyclohexyl) at C5 direct cyclization to C2 .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for C5 functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
